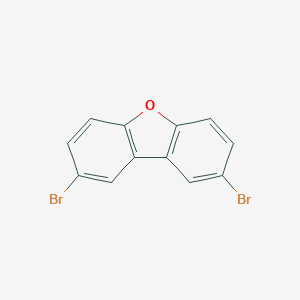

2,8-Dibromodibenzofuran

Cat. No. B157981

Key on ui cas rn:

10016-52-1

M. Wt: 325.98 g/mol

InChI Key: UFCZRCPQBWIXTR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09425408B2

Procedure details

A mixture of carbazole (1.15 g, 6.87 mmol), 2,8-dibromodibenzo[b,d]furan (4.48 g, 13.74 mmol), copper powder (0.30 g, 4.58 mmol), potassium carbonate (3.80 g, 27.50 mmol), 18-crown-6 (0.61 g, 2.29 mmol), and 1,2-dichlorobenzene (50 mL) was degassed with bubbling argon for 45 min at 50° C. The reaction mixture was then heated to 200° C. and was stirred overnight (45 hours), maintaining an argon atmosphere. Production of decoupled material was shown by LCMS and the reaction was cooled to room temperature. The mixture was filtered, and the filtrate was dried. The copper was removed by a short silica gel plug with dichloromethane as the eluent, and the product was purified by silica gel column chromatography with toluene in hexanes as the eluent. The product fractions were then dried and the product was collected to yield Compound 12 (0.861 g, 30%). Confirmed by LCMS (APCI): calculated for C24H14BrNO (M+H): 412. Found: 412.

Name

copper

Quantity

0.3 g

Type

catalyst

Reaction Step One

Name

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:28]=[CH:27][C:18]2[O:19][C:20]3[CH:25]=[CH:24][C:23]([Br:26])=[CH:22][C:21]=3[C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[Br:26][C:23]1[CH:24]=[CH:25][C:20]2[O:19][C:18]3[CH:27]=[CH:28][C:15]([N:12]4[C:11]5[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=5[C:5]5[C:13]4=[CH:1][CH:2]=[CH:3][CH:4]=5)=[CH:16][C:17]=3[C:21]=2[CH:22]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3NC12

|

|

Name

|

|

|

Quantity

|

4.48 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=C(OC3=C2C=C(C=C3)Br)C=C1

|

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.61 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCOCCOCCOCCOCCO1

|

|

Name

|

copper

|

|

Quantity

|

0.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred overnight (45 hours)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was degassed with bubbling argon for 45 min at 50° C

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining an argon atmosphere

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The copper was removed by a short silica gel plug with dichloromethane as the eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was purified by silica gel column chromatography with toluene in hexanes as the eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product fractions were then dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was collected

|

Outcomes

Product

Details

Reaction Time |

45 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=CC2=C(C3=C(O2)C=CC(=C3)N3C2=CC=CC=C2C=2C=CC=CC32)C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.861 g | |

| YIELD: PERCENTYIELD | 30% | |

| YIELD: CALCULATEDPERCENTYIELD | 30.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |